Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-
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Overview
Description
(S)-N-Ethyl-1-phenylpyrrolidin-3-amine is a chiral compound belonging to the class of substituted pyrrolidines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenyl group attached to the pyrrolidine ring. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Ethyl-1-phenylpyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-phenylpyrrolidin-3-one.
Reductive Amination: The 1-phenylpyrrolidin-3-one undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the ethyl group to the nitrogen atom.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of (S)-N-Ethyl-1-phenylpyrrolidin-3-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and consistency of the (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Ethyl-1-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
N-Oxides: Formed through oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Pyrrolidines: Produced via nucleophilic substitution reactions.
Scientific Research Applications
(S)-N-Ethyl-1-phenylpyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-N-Ethyl-1-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-N-Ethyl-1-phenylpyrrolidin-3-amine: The enantiomer of the compound with different spatial arrangement.
N-Methyl-1-phenylpyrrolidin-3-amine: A similar compound with a methyl group instead of an ethyl group.
1-Phenylpyrrolidin-3-amine: The parent compound without the ethyl substitution.
Uniqueness
(S)-N-Ethyl-1-phenylpyrrolidin-3-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and selectivity compared to its enantiomer and other similar compounds.
Biological Activity
Pyrrolidine, 3-(ethylamino)-1-phenyl-, L- is a compound that has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an ethylamino group and a phenyl group, which contributes to its biological activity. The structural characteristics are pivotal in determining its interaction with biological targets.
Biological Activity Overview
-
Antibacterial Activity :
- Recent studies have highlighted the potential of pyrrolidine derivatives as antibacterial agents, particularly against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa. The pyrrolidine-2,3-dione scaffold has been identified as a promising lead for developing inhibitors targeting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .
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Neuronal Nitric Oxide Synthase (nNOS) Inhibition :
- Research has shown that certain pyrrolidine derivatives can inhibit nNOS, an enzyme involved in the production of nitric oxide in neurons. This inhibition could have implications for treating neurodegenerative diseases . The binding affinity and selectivity of these compounds were confirmed through X-ray crystallography, revealing insights into their mechanisms of action.
-
Cannabinoid Receptor Interaction :
- Pyrrolidine derivatives have also been evaluated for their binding affinity to cannabinoid receptors, particularly CB1 receptors. Compounds like [11C]8 have demonstrated high selectivity and potency in binding assays, suggesting potential applications in neuroimaging and therapeutic interventions for conditions modulated by the endocannabinoid system .
Case Study 1: Antibacterial Efficacy
A study conducted on pyrrolidine-2,3-dione derivatives demonstrated significant antibacterial activity against Pseudomonas aeruginosa. The researchers optimized a fluorescence assay to screen a library of compounds, identifying several hits that inhibited PBP3 with IC50 values ranging from 19 µM to 24 µM. These findings indicate the potential of pyrrolidine scaffolds in developing new antibacterial agents .
Case Study 2: nNOS Inhibition
In another investigation focused on nNOS inhibitors, a series of chiral pyrrolidine compounds were synthesized and evaluated for their inhibitory effects. The results indicated that specific substitutions on the pyrrolidine ring enhanced binding affinity to nNOS, providing a pathway for further development of neuroprotective drugs .
Table 1: Summary of Biological Activities of Pyrrolidine Derivatives
Compound | Target | Activity Type | IC50 (µM) | Reference |
---|---|---|---|---|
Pyrrolidine-2,3-dione | PBP3 | Antibacterial | 19-24 | |
[11C]8 | CB1 Receptor | Neuroimaging Ligand | High | |
Chiral Pyrrolidines | nNOS | Enzyme Inhibition | Varies |
Research Findings
The biological activity of Pyrrolidine, 3-(ethylamino)-1-phenyl-, L- can be summarized as follows:
- Antibacterial Potential : The compound exhibits promising antibacterial properties against resistant bacterial strains through inhibition of essential enzymes like PBPs.
- Neuropharmacological Applications : Its ability to inhibit nNOS positions it as a candidate for treating neurological disorders.
- Endocannabinoid Modulation : Binding affinity to CB1 receptors suggests potential therapeutic applications in pain management and neuroprotection.
Properties
CAS No. |
30764-69-3 |
---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(3S)-N-ethyl-1-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-2-13-11-8-9-14(10-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3/t11-/m0/s1 |
InChI Key |
SUKLAXLXOKENAK-NSHDSACASA-N |
Isomeric SMILES |
CCN[C@H]1CCN(C1)C2=CC=CC=C2 |
Canonical SMILES |
CCNC1CCN(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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